molecular formula C5H5NO B6291700 2-Oxocyclobutane-1-carbonitrile CAS No. 52903-54-5

2-Oxocyclobutane-1-carbonitrile

Cat. No.: B6291700
CAS No.: 52903-54-5
M. Wt: 95.10 g/mol
InChI Key: PTXNIPMCMAOFKZ-UHFFFAOYSA-N
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Description

2-Oxocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H5NO. It is a cyclic nitrile with a ketone functional group, making it an interesting subject for various chemical reactions and applications. This compound is often used in research and development due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxocyclobutane-1-carbonitrile can be synthesized through various methods. One common synthetic route involves the cyclization of a suitable precursor under controlled conditions. For example, the reaction of a nitrile with a ketone in the presence of a base can lead to the formation of the desired cyclic compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents can also play a significant role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Oxocyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

2-Oxocyclobutane-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The nitrile and ketone functional groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxocyclobutane-1-carbonitrile is unique due to the presence of both a nitrile and a ketone functional group within a four-membered ring. This combination of functional groups and ring strain makes it highly reactive and versatile in various chemical reactions and applications .

Properties

IUPAC Name

2-oxocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c6-3-4-1-2-5(4)7/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXNIPMCMAOFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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